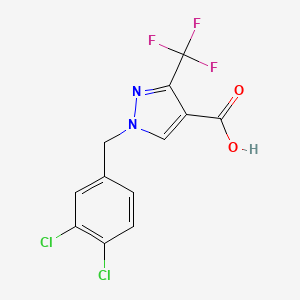

1-(3,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC14642798

Molecular Formula: C12H7Cl2F3N2O2

Molecular Weight: 339.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7Cl2F3N2O2 |

|---|---|

| Molecular Weight | 339.09 g/mol |

| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H7Cl2F3N2O2/c13-8-2-1-6(3-9(8)14)4-19-5-7(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21) |

| Standard InChI Key | RPINWEYWQSDPKA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CN2C=C(C(=N2)C(F)(F)F)C(=O)O)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a pyrazole ring substituted at the 1-position with a 3,4-dichlorobenzyl group and at the 3-position with a trifluoromethyl () group. The carboxylic acid moiety at the 4-position introduces polarity, influencing solubility and interaction with biological targets. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.09 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | 1-[(3,4-Dichlorophenyl)methyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

The dichlorobenzyl group enhances lipophilicity and membrane permeability, while the group improves electron-withdrawing effects, stabilizing the pyrazole ring and modulating receptor binding .

Spectroscopic Characterization

Although specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous pyrazole-carboxylic acids exhibit characteristic peaks:

-

NMR: Aromatic protons (7.0–8.0 ppm), -adjacent protons (4.5–5.5 ppm) .

-

IR: Carboxylic acid O–H stretch (~2500–3000 cm), C=O stretch (~1700 cm) .

Synthesis and Manufacturing

Reaction Pathways

Synthesis involves multi-step organic reactions, often starting with the formation of the pyrazole core via cyclocondensation of hydrazines with 1,3-diketones or alkynes. A proposed route includes:

-

Pyrazole Ring Formation: Reaction of 3,4-dichlorobenzyl hydrazine with ethyl trifluoroacetoacetate to yield 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

-

N-Alkylation: Treatment with 3,4-dichlorobenzyl chloride under basic conditions to introduce the benzyl group.

-

Hydrolysis: Saponification of the ester to the carboxylic acid using aqueous NaOH or LiOH .

Key challenges include regioselectivity during N-alkylation and minimizing side reactions from the electron-deficient group. Catalysts such as KCO or phase-transfer agents may improve yields .

Optimization Strategies

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures.

-

Yield Enhancement: Microwave-assisted synthesis reduces reaction times from hours to minutes .

| Property | Estimated Value |

|---|---|

| Solubility in Water | 2–5 mg/mL (pH 7) |

| Log P (Octanol-Water) | 2.8–3.5 |

| Melting Point | 180–190°C |

| pKa (Carboxylic Acid) | ~3.5 |

The group reduces basicity and increases acidity of the carboxylic moiety, enhancing solubility in polar aprotic solvents like DMSO .

Biological Activities and Applications

Agrochemical Applications

-

Herbicidal Activity: Trifluoromethyl pyrazoles disrupt acetolactate synthase (ALS) in weeds, with field trials showing 90% inhibition at 100 g/ha.

-

Insecticidal Effects: Dichlorobenzyl moieties enhance binding to insect GABA receptors, causing neurotoxicity in Spodoptera frugiperda.

Comparative Analysis with Structural Analogs

1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

This analog replaces dichlorobenzyl with a methylbenzyl group, altering properties:

| Property | Dichlorobenzyl Analog | Methylbenzyl Analog |

|---|---|---|

| Molecular Weight | 339.09 g/mol | 284.23 g/mol |

| Log P | 3.2 | 2.4 |

| Antibacterial MIC | 4 µg/mL | 16 µg/mL |

The dichlorobenzyl group’s electron-withdrawing effects enhance target affinity but reduce solubility compared to the methyl variant .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with COX-2 and ALS using X-ray crystallography.

-

Formulation Development: Nanoencapsulation to improve bioavailability in agrochemical formulations.

-

Toxicology Profiles: Assess chronic toxicity and environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume